Cas no 1804616-95-2 (2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol)
2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol
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- Inchi: 1S/C8H10F3N3O2/c9-8(10,11)16-6-1-4(3-15)7(13)14-5(6)2-12/h1,15H,2-3,12H2,(H2,13,14)
- InChI Key: OFKLVCLRJVMNBD-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(CO)=C(N)N=C1CN)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 227
- XLogP3: 0.2
- Topological Polar Surface Area: 94.4
2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022003172-500mg |
2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol |
1804616-95-2 | 97% | 500mg |
$960.40 | 2022-04-02 | |
| Alichem | A022003172-1g |
2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol |
1804616-95-2 | 97% | 1g |
$1,696.80 | 2022-04-02 |
2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol
2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol: A Comprehensive Overview
The compound with CAS No. 1804616-95-2, commonly referred to as 2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential applications. This molecule belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and synthetic versatility.
The pyridine ring at the core of this compound serves as a platform for various functional groups, including the amino groups at positions 2 and 6, the trifluoromethoxy group at position 5, and the methanol group at position 3. These substituents collectively influence the molecule's electronic properties, solubility, and reactivity, making it a valuable substrate for further chemical modifications. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly in drug discovery.
One of the most intriguing aspects of 2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol is its ability to undergo various transformations while retaining its structural integrity. For instance, the amino groups can act as nucleophilic sites in substitution reactions, while the trifluoromethoxy group imparts electron-withdrawing effects, enhancing the molecule's reactivity in certain contexts. Researchers have exploited these properties to develop novel synthetic routes for complex heterocyclic compounds.
In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. The trifluoromethoxy group, known for its lipophilic nature, may contribute to improved bioavailability when incorporated into drug candidates. Furthermore, the presence of multiple amino groups allows for potential post-translational modifications or interactions with biomolecules, making it a compelling candidate for further pharmacological investigation.
Recent advancements in computational chemistry have enabled detailed modeling of 2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol's interactions with biological systems. Molecular docking studies suggest that this compound may bind effectively to certain protein targets, such as kinases or G-protein coupled receptors (GPCRs), which are critical in various disease pathways. These findings underscore its potential as a lead compound in drug development programs targeting conditions like cancer or neurodegenerative diseases.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of a pyridine derivative followed by sequential functionalization. Key steps include nucleophilic aromatic substitution and alkylation reactions, which require precise control over reaction conditions to ensure high yields and product purity. The development of efficient synthetic protocols has been a focus area for researchers aiming to scale up production for preclinical studies.
In conclusion, 2-Amino-6-(aminomethyl)-5-(trifluoromethoxy)pyridine-3-methanol represents a fascinating example of how structural diversity can be harnessed to create molecules with broad applicability in chemistry and biology. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing our understanding of pyridine-based systems and their therapeutic implications.
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